![molecular formula C13H19NO B13901104 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol is a chemical compound with a complex structure that includes a cyclopropyl ring, a benzyl group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in the presence of formic acid at temperatures between 70-80°C to yield N-benzyl-N-methyl ethanolamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylaminoethanol: This compound has a similar structure but lacks the cyclopropyl ring.
N-Benzylethanolamine: Another related compound with a simpler structure.
Uniqueness
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-[1-[benzyl(methyl)amino]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-14(13(7-8-13)9-10-15)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
Clave InChI |
YZJNYLPZFZQWRW-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2(CC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)
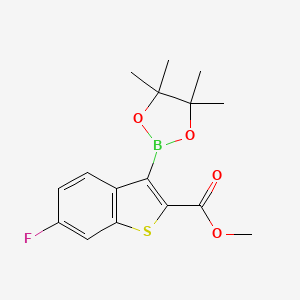
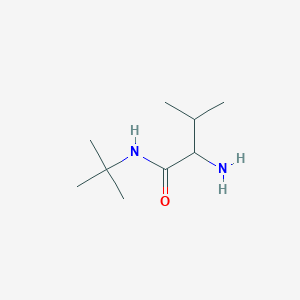

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
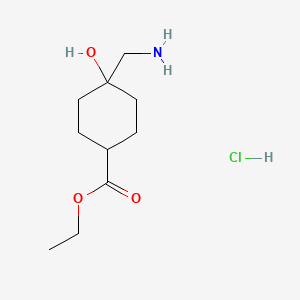
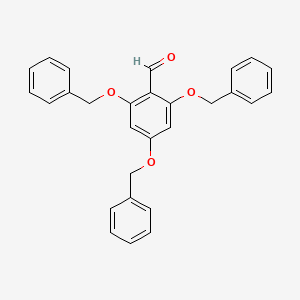
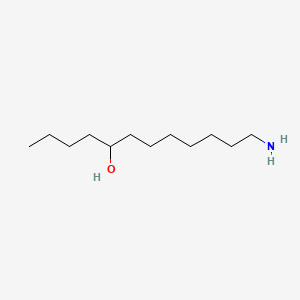
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)

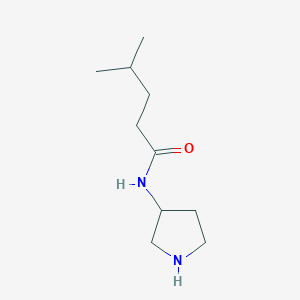
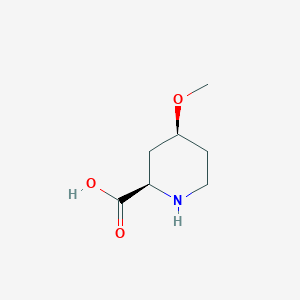
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
